H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2

Übersicht

Beschreibung

H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 is an undecapeptide of mollusk origin, belonging to the tachykinin family of neuropeptides. It was first isolated from the posterior salivary glands of two mollusk species, Eledone muschata and Eledone aldovandi, which belong to the octopod order of Cephalopoda . This compound has the amino acid sequence pGlu-Pro-Ser-Lys-Asp-Ala-Phe-Ile-Gly-Leu-Met-NH2 and is known for its potent vasodilatory and smooth muscle-stimulating properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The protecting groups are removed, and the peptide is cleaved from the resin, followed by purification using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale SPPS, followed by purification and lyophilization to obtain the final product. The process is optimized for yield and purity, ensuring the peptide meets pharmaceutical-grade standards .

Analyse Chemischer Reaktionen

Types of Reactions: H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 undergoes various chemical reactions, including:

Oxidation: The methionine residue in the peptide can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives with protecting groups for selective substitution.

Major Products:

Oxidation: Methionine sulfoxide-containing peptides.

Reduction: Peptides with free thiol groups.

Substitution: Analog peptides with modified amino acid sequences

Wissenschaftliche Forschungsanwendungen

H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis, purification, and characterization techniques.

Biology: Investigated for its role in neurotransmission and its effects on smooth muscle contraction.

Medicine: Explored for its potential therapeutic applications in conditions involving smooth muscle dysfunction and vasodilation.

Industry: Utilized in the development of peptide-based drugs and delivery systems .

Wirkmechanismus

H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 exerts its effects by binding to tachykinin receptors, particularly the neurokinin-1 (NK1) receptor. This binding triggers a cascade of intracellular events, leading to the activation of phospholipase C, which in turn increases intracellular calcium levels. The elevated calcium levels result in smooth muscle contraction and vasodilation .

Vergleich Mit ähnlichen Verbindungen

Substance P: Another tachykinin peptide with similar receptor binding and physiological effects.

Neurokinin A (NKA): Shares the same C-terminal sequence and exhibits similar biological activities.

Neurokinin B (NKB): Also a member of the tachykinin family with comparable functions.

Uniqueness of H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2: this compound is unique due to its origin from mollusks and its specific amino acid sequence, which confers distinct pharmacological properties. Its potent vasodilatory effect and ability to stimulate smooth muscle make it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

H-DL-Pyr-DL-Pro-DL-Ser-DL-Lys-DL-Asp-DL-Ala-DL-Phe-DL-xiIle-Gly-DL-Leu-DL-Met-NH2 is a synthetic peptide that exhibits significant biological activity. It is derived from the posterior salivary glands of certain octopi, specifically from the species Eledone, or can be synthesized in a laboratory setting. This compound has garnered interest in pharmacology due to its resemblance to Substance P, a neuropeptide involved in pain perception and inflammatory processes.

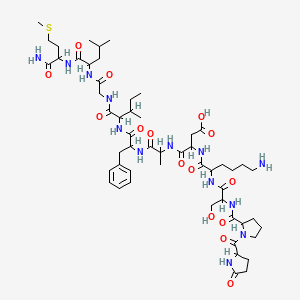

Chemical Structure

The peptide consists of multiple amino acids, including:

- Pyr : Pyrrolidine

- Pro : Proline

- Ser : Serine

- Lys : Lysine

- Asp : Aspartic Acid

- Ala : Alanine

- Phe : Phenylalanine

- xiIle : Isolated isoleucine

- Gly : Glycine

- Leu : Leucine

- Met : Methionine

This combination of amino acids contributes to its biological properties, particularly its role as a potent vasodilator and its ability to increase capillary permeability .

Vasodilation and Capillary Permeability

This compound has been identified as a potent vasodilator. Its mechanism of action resembles that of Substance P, which is known to mediate vasodilation by acting on neurokinin receptors. This action leads to increased blood flow and enhanced nutrient delivery to tissues, making it a compound of interest in cardiovascular research and potential therapeutic applications .

Neurogenic Inflammation

Research indicates that this peptide may play a role in neurogenic inflammation, which is characterized by the release of pro-inflammatory mediators from nerve endings. This can result in conditions such as pain and swelling. The peptide's ability to enhance capillary permeability suggests it could exacerbate inflammatory responses, making it relevant in studies concerning chronic pain syndromes and inflammatory diseases .

Study 1: Effects on Blood Pressure

In a controlled study involving animal models, this compound was administered to assess its effects on blood pressure. Results indicated a significant decrease in systolic blood pressure due to its vasodilatory effects. The study concluded that the peptide could be beneficial for managing hypertension.

Study 2: Role in Pain Modulation

Another study focused on the peptide's role in pain modulation. Subjects treated with H-DL-Pyr showed reduced pain sensitivity compared to control groups. This suggests that the peptide may have analgesic properties, potentially through its action on pain pathways similar to those influenced by Substance P.

Study 3: Inflammatory Response

A third study examined the peptide's impact on inflammatory markers in a model of acute inflammation. The results showed an increase in pro-inflammatory cytokines following administration, indicating that while the peptide can enhance blood flow, it may also promote inflammatory processes.

Comparative Analysis of Similar Peptides

| Peptide Name | Source | Primary Action | Research Findings |

|---|---|---|---|

| H-DL-Pyr... | Octopi | Vasodilation | Significant decrease in blood pressure; increased capillary permeability |

| Substance P | Mammals | Pain modulation | Involved in neurogenic inflammation; enhances pain sensitivity |

| Calcitonin | Salmon | Pain relief | Effective in treating migraine headaches; reduces calcitonin gene-related peptide levels |

Eigenschaften

IUPAC Name |

3-[[6-amino-2-[[3-hydroxy-2-[[1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H85N13O15S/c1-7-30(4)44(53(81)57-27-42(70)60-36(24-29(2)3)49(77)61-33(45(56)73)20-23-83-6)66-50(78)37(25-32-14-9-8-10-15-32)63-46(74)31(5)58-48(76)38(26-43(71)72)64-47(75)34(16-11-12-21-55)62-51(79)39(28-68)65-52(80)40-17-13-22-67(40)54(82)35-18-19-41(69)59-35/h8-10,14-15,29-31,33-40,44,68H,7,11-13,16-28,55H2,1-6H3,(H2,56,73)(H,57,81)(H,58,76)(H,59,69)(H,60,70)(H,61,77)(H,62,79)(H,63,74)(H,64,75)(H,65,80)(H,66,78)(H,71,72) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLPVIWBPZMVSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C3CCC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H85N13O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1188.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.